cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid: is a bicyclic amino acid with a unique structure that has garnered interest in various fields of chemistry and biology. This compound is characterized by its rigid bicyclo[2.2.2]octane framework, which imparts significant conformational constraints, making it a valuable scaffold in the design of bioactive molecules and catalysts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid typically involves the stereoselective functionalization of bicyclic precursors. One common method includes the hypochlorite-mediated Hoffman degradation of the carboxamide obtained by ammonolysis of an anhydride . The resulting amino acid can be esterified in the presence of ethanol and thionyl chloride to furnish the amino ester .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for yield and purity through the use of advanced purification techniques and reaction condition controls.
Analyse Chemischer Reaktionen
Types of Reactions: cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines .
Wissenschaftliche Forschungsanwendungen
cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid exerts its effects involves its ability to induce conformational constraints in molecules. This rigid structure can stabilize specific conformations, making it a valuable tool in the design of bioactive compounds. The compound can interact with molecular targets such as enzymes and receptors, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: Known for its role in blocking amino acid transporters and acting as an insulin-releasing factor.
cis-2,5-Diaminobicyclo[2.2.2]octane: Used as a chiral scaffold for asymmetric catalysis.
Uniqueness: cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid is unique due to its bicyclic structure, which provides significant conformational rigidity. This makes it particularly useful in applications requiring precise control over molecular geometry, such as the design of foldamers and chiral catalysts .
Eigenschaften
Molekularformel |
C9H15NO2 |
---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c10-8-6-3-1-5(2-4-6)7(8)9(11)12/h5-8H,1-4,10H2,(H,11,12)/t5?,6?,7-,8+/m1/s1 |
InChI-Schlüssel |
NVRDCPXNFPLOAM-CRYROECRSA-N |
Isomerische SMILES |
C1CC2CCC1[C@H]([C@H]2N)C(=O)O |
Kanonische SMILES |
C1CC2CCC1C(C2N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.